molecular formula C19H18O6 B14088351 1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione

1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione

Cat. No.: B14088351
M. Wt: 342.3 g/mol
InChI Key: KALVKBCVJGXOKE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione involves multiple steps, starting from simpler organic molecules.

Industrial Production Methods

It is typically synthesized in research laboratories for experimental purposes rather than mass production .

Chemical Reactions Analysis

Types of Reactions

1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl groups can yield diols .

Scientific Research Applications

1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, its hydroxyl groups can form hydrogen bonds with enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione is unique due to its specific arrangement of hydroxyl and carbonyl groups on the pentacyclic core.

Properties

Molecular Formula

C19H18O6

Molecular Weight

342.3 g/mol

IUPAC Name

1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione

InChI

InChI=1S/C19H18O6/c1-7-5-9-12(11(21)6-7)14-15(22)8-3-2-4-10(20)13(8)17(23)19(14,24)18-16(9)25-18/h2-4,7,14,16-18,20,23-24H,5-6H2,1H3

InChI Key

KALVKBCVJGXOKE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C3C(=O)C4=C(C(C3(C5C2O5)O)O)C(=CC=C4)O)C(=O)C1

Origin of Product

United States

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